N-(3-methylbutyl)-4-propyl-4H-1,2,4-benzothiadiazine-7-carboxamide 1,1-dioxide
Description
N-(3-methylbutyl)-4-propyl-4H-1,2,4-benzothiadiazine-7-carboxamide 1,1-dioxide: is an organic compound belonging to the class of 1,2,4-benzothiadiazine-1,1-dioxides. These compounds are characterized by their aromatic heterocyclic structure, which includes a benzothiadiazine ring system with two sulfur-oxygen (S=O) bonds at the 1-position .
Properties
Molecular Formula |
C16H23N3O3S |
|---|---|
Molecular Weight |
337.4 g/mol |
IUPAC Name |
N-(3-methylbutyl)-1,1-dioxo-4-propyl-1λ6,2,4-benzothiadiazine-7-carboxamide |
InChI |
InChI=1S/C16H23N3O3S/c1-4-9-19-11-18-23(21,22)15-10-13(5-6-14(15)19)16(20)17-8-7-12(2)3/h5-6,10-12H,4,7-9H2,1-3H3,(H,17,20) |
InChI Key |
JUDBUOUJLGYDPW-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C=NS(=O)(=O)C2=C1C=CC(=C2)C(=O)NCCC(C)C |
Origin of Product |
United States |
Preparation Methods
The synthesis of N-(3-methylbutyl)-4-propyl-4H-1,2,4-benzothiadiazine-7-carboxamide 1,1-dioxide typically involves multi-step organic reactions. One common method includes the reaction of N-substituted anthranilic acids with equimolar amounts of N-hydroxybenzotriazole and dicyclohexylcarbodiimide in anhydrous tetrahydrofuran . This method is known for its operational simplicity and high yield.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The presence of sulfur in the benzothiadiazine ring allows for oxidation reactions, forming sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfone groups back to sulfides.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, particularly at the positions adjacent to the nitrogen atoms.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-(3-methylbutyl)-4-propyl-4H-1,2,4-benzothiadiazine-7-carboxamide 1,1-dioxide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of various diseases.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. It can inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar compounds include other 1,2,4-benzothiadiazine-1,1-dioxides, such as:
- N-{3-[4-Hydroxy-1-(3-methylbutyl)-2-oxo-1,2-dihydropyrrolo[1,2-b]pyridazin-3-yl]-1,1-dioxido-2H-1,2,4-benzothiadiazin-7-yl}methanesulfonamide
- 4-Hydroxy-2-quinolones
These compounds share similar structural features but differ in their specific substituents and functional groups, which can lead to variations in their chemical reactivity and biological activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
